molecular formula C7H4Cl2O4S B1346051 2-Chloro-4-(chlorosulfonyl)benzoic acid CAS No. 61953-04-6

2-Chloro-4-(chlorosulfonyl)benzoic acid

Cat. No.: B1346051
CAS No.: 61953-04-6
M. Wt: 255.07 g/mol
InChI Key: XYJQBDLJABAHGK-UHFFFAOYSA-N
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Description

2-Chloro-4-(chlorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H4Cl2O4S. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted by a chlorine atom and a chlorosulfonyl group, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-(chlorosulfonyl)benzoic acid can be synthesized through several methods. One common method involves the chlorosulfonation of 2-chlorobenzoic acid. The reaction typically uses chlorosulfonic acid as the sulfonating agent. The process involves heating 2-chlorobenzoic acid with chlorosulfonic acid at elevated temperatures, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, resulting in the formation of 2-chloro-4-hydroxybenzoic acid.

Common Reagents and Conditions

    Chlorosulfonic Acid: Used for the initial chlorosulfonation reaction.

    Lithium Aluminum Hydride: Employed in reduction reactions.

    Aqueous Bases: Utilized in hydrolysis reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed through substitution reactions with amines.

    Sulfonate Derivatives: Formed through substitution reactions with alcohols.

    2-Chloro-4-hydroxybenzoic Acid: Formed through hydrolysis.

Scientific Research Applications

2-Chloro-4-(chlorosulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chlorosulfonyl)benzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and addition reactions, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

    4-(Chlorosulfonyl)benzoic Acid: Similar structure but lacks the chlorine atom at position 2.

    2-Chloro-5-(chlorosulfonyl)benzoic Acid: Similar structure with an additional chlorine atom at position 5.

    3-(Chlorosulfonyl)benzoic Acid: Similar structure with the chlorosulfonyl group at position 3.

Uniqueness

2-Chloro-4-(chlorosulfonyl)benzoic acid is unique due to the specific positioning of the chlorine and chlorosulfonyl groups on the benzene ring. This unique arrangement imparts distinct reactivity and properties to the compound, making it valuable in specific chemical synthesis applications.

Properties

IUPAC Name

2-chloro-4-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJQBDLJABAHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977494
Record name 2-Chloro-4-(chlorosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61953-04-6
Record name Benzoic acid, 2-chloro-4-(chlorosulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061953046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-(chlorosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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